Oxafun

Descripción

Oxafun (commonly referenced as This compound T 75 DS/WS or Zaprawa this compound T) is a fungicidal seed treatment used primarily in agriculture to protect crops such as wheat, soybean, and runner bean from soil-borne fungal pathogens. Its formulation includes thiram (37.5%) and carboxin (37.5%), which act synergistically to inhibit fungal growth by disrupting cellular respiration and energy production in pathogens . This compound is applied at a rate of 200 g per 100 kg of seeds and is often integrated into both minimal and complex chemical protection protocols to control root rot, stem base necrosis, and other fungal diseases .

Studies highlight its dual role:

- Pathogen suppression: Reduces disease indices (e.g., 21.3–38.8 in wheat under minimal protection) by targeting fungi like Fusarium culmorum, Rhizoctonia solani, and Sclerotinia sclerotiorum .

- Microbial modulation: Enhances beneficial rhizosphere bacteria (e.g., Bacillus spp. and Pseudomonas spp.) while suppressing pathogenic fungi, improving soil health .

Propiedades

Número CAS |

37244-87-4 |

|---|---|

Fórmula molecular |

C18H25N3O2S5 |

Peso molecular |

475.7 g/mol |

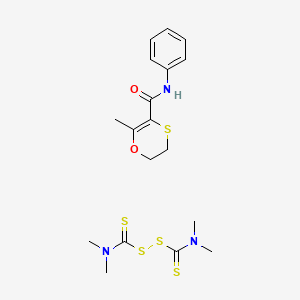

Nombre IUPAC |

dimethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |

InChI |

InChI=1S/C12H13NO2S.C6H12N2S4/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10;1-7(2)5(9)11-12-6(10)8(3)4/h2-6H,7-8H2,1H3,(H,13,14);1-4H3 |

Clave InChI |

FCBNNTXINJPXSP-UHFFFAOYSA-N |

SMILES |

CC1=C(SCCO1)C(=O)NC2=CC=CC=C2.CN(C)C(=S)SSC(=S)N(C)C |

SMILES canónico |

CC1=C(SCCO1)C(=O)NC2=CC=CC=C2.CN(C)C(=S)SSC(=S)N(C)C |

Sinónimos |

oxafun |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Oxafun is compared to other fungicides based on efficacy, ecological impact, and microbial interactions. Key competitors include Topsin M 70 WP , Miedzian 50 WP , Dithane M-45 WP , and Aliette 80 WP .

Table 1: Comparative Analysis of this compound and Similar Fungicides

Key Findings:

Efficacy :

- This compound outperforms Miedzian and Aliette in suppressing fungal colonies (80–90% inhibition at 100 ppm) .

- Topsin M shows comparable efficacy but reduces beneficial fungal antagonism, unlike this compound .

Topsin M and Dithane M-45 exhibit non-target effects, suppressing beneficial fungi like Trichoderma spp. .

Field Performance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.